molecular formula C8H11FN2 B575844 4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine CAS No. 183251-87-8

4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine

Cat. No.: B575844
CAS No.: 183251-87-8
M. Wt: 154.188
InChI Key: LVAHUVKVINUZTF-UHFFFAOYSA-N
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Description

4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine is a fluorinated aromatic diamine that serves as a versatile intermediate in advanced materials research. Its primary research value lies in the synthesis of high-performance electrochromic polymers. Integrating the dimethylamino substituent, a strong electron-donating group, into polymer systems such as poly(ether sulfone)s enhances their electrochemical activity by providing additional oxidation sites, which is crucial for developing multi-colored electrochromic materials with high coloration contrast and excellent stability . Furthermore, this diamine functions as a key precursor for constructing Schiff base ligands. These ligands, formed through reactions with carbonyl compounds like salicylaldehydes, can coordinate to various metal centers (e.g., Co, Ni, Cu, Zn) to form organometallic complexes . The resulting complexes are investigated for a range of applications, including serving as redox-active carriers in flow batteries and in the development of antimicrobial agents . This combination of features makes the compound a valuable building block for research in organic electronics and coordination chemistry.

Properties

IUPAC Name

4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAHUVKVINUZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183251-87-8
Record name 4-fluoro-N1,N1-dimethylbenzene-1,2-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine typically involves the reduction of 4-fluoro-2-nitroaniline. One common method includes the following steps:

    Nitration: 4-fluoroaniline is nitrated to produce 4-fluoro-2-nitroaniline.

    Reduction: The nitro group is reduced using hydrogen gas in the presence of a catalyst such as Raney nickel.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The reduction process is often automated to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its therapeutic potential in the development of new drugs, particularly in oncology.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the fluorine atom enhances its binding affinity and specificity towards these targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of 4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 4-F, N1,N1-dimethyl C₈H₁₁FN₂ 154.19 Electron-withdrawing F; steric hindrance from dimethyl groups .
4-Bromo-1-N,1-N-dimethylbenzene-1,2-diamine 4-Br, N1,N1-dimethyl C₈H₁₁BrN₂ 215.09 Bromine increases molecular weight and polarizability; stronger σ-hole effects .
N,N-Dimethyl-4-(trifluoromethyl)benzene-1,2-diamine 4-CF₃, N1,N1-dimethyl C₉H₁₁F₃N₂ 204.20 Strong electron-withdrawing CF₃ group; higher lipophilicity .
N1,N2-Dimethylbenzene-1,2-diamine No substituents, N1,N2-dimethyl C₈H₁₂N₂ 136.20 No electron-withdrawing groups; higher basicity and reactivity in nucleophilic substitutions .
3-Bromo-N1,N1-dimethylbenzene-1,2-diamine 3-Br, N1,N1-dimethyl C₈H₁₁BrN₂ 215.09 Bromine at meta-position alters electronic distribution; potential steric effects .

Research Findings and Case Studies

Corrosion Inhibition

Quantum chemical studies on aliphatic amines suggest that fluorine’s electronegativity enhances adsorption on metal surfaces, improving corrosion inhibition.

Biological Activity

4-Fluoro-1-N,1-N-dimethylbenzene-1,2-diamine (CAS Number: 183251-87-8) is an organic compound characterized by the presence of a fluorine atom and two dimethyl groups attached to nitrogen atoms in a diamine structure. This unique configuration imparts distinct chemical reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

The molecular formula of this compound is C8H11FN2. The presence of the fluorine atom enhances its lipophilicity and can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. Similar compounds have shown that they can form sigma bonds with their targets, leading to the generation of positively charged intermediates. This interaction can modulate various biochemical pathways, influencing processes such as enzyme activity and signal transduction.

Target Proteins

Research indicates that this compound may interact with:

  • Carboxylesterases : These enzymes play a critical role in drug metabolism and detoxification.
  • Enzymes involved in cancer pathways : Its structural characteristics suggest potential applications in oncology.

Pharmacokinetics

The compound's molecular weight (154.19 g/mol) suggests good bioavailability. Studies on similar compounds indicate that they may exhibit favorable absorption and distribution characteristics in biological systems.

Biological Activity Overview

The biological activities observed for this compound include:

  • Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines by inducing apoptosis or inhibiting tumor growth.
  • Enzyme Inhibition : It has been shown to selectively inhibit certain carboxylesterases without cross-reactivity to other isoforms.

Case Studies and Research Findings

Recent research highlights the potential applications of this compound:

Study 1: Anticancer Properties

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF cell lines. The IC50 values indicated effective doses for inducing cell death compared to standard chemotherapeutics like doxorubicin .

Study 2: Enzyme Interaction

Another investigation focused on the compound's interaction with human intestinal carboxylesterase (hiCE). The results showed that it could inhibit hiCE selectively, suggesting its potential as a lead compound for developing targeted therapies in drug metabolism .

Data Tables

Biological Activity IC50 Value (µM) Target
Anticancer (MCF cells)25.72 ± 3.95Cancer cell apoptosis
Enzyme Inhibition>1000Human liver carboxylesterase

Q & A

Q. What are the key synthetic routes for 4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine, and how can reaction conditions be optimized for higher yields?

Answer: The compound is typically synthesized via alkylation of 4-fluoro-1,2-diaminobenzene with methylating agents like dimethyl sulfate or iodomethane under basic conditions. Key parameters for optimization include:

  • Temperature: 50–70°C to balance reaction rate and side-product formation.
  • Solvent: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .
    Table 1: Yield comparison under varying conditions
Methylating AgentSolventYield (%)Purity (%)
Dimethyl sulfateDMF7895
IodomethaneDMSO6592

Q. How does the fluorine substituent influence the compound’s stability and reactivity compared to non-fluorinated analogs?

Answer: The fluorine atom at the 4-position enhances stability via electron-withdrawing effects, reducing susceptibility to oxidation. Comparative studies with chloro or methyl analogs show:

  • Oxidation Resistance: Fluorinated derivatives exhibit 40% lower oxidation rates under acidic conditions (HPLC monitoring) .
  • Nucleophilic Reactivity: Dimethylamine groups show reduced reactivity in SN2 reactions due to steric hindrance from fluorine’s ortho effect .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR: 1^1H NMR (δ 2.8–3.1 ppm for N–CH3_3) and 19^{19}F NMR (δ -110 ppm for aromatic F) confirm structure .
  • Mass Spectrometry: ESI-MS (m/z 183.1 [M+H]+^+) validates molecular weight.
  • XRD: Crystallographic data (if available) resolve steric effects from dimethyl groups .

Advanced Research Questions

Q. How do structural variations in analogous compounds (e.g., 4-chloro or 4-methyl derivatives) affect biological activity?

Answer: Comparative enzyme inhibition studies reveal:

  • Fluorine vs. Chlorine: Fluorinated analogs show 2-fold higher binding affinity to cytochrome P450 enzymes (IC50_{50} = 12 μM vs. 25 μM for Cl-derivatives) due to stronger electronegativity .
  • Methyl Substitution: Dimethyl groups reduce solubility (logP = 1.8 vs. 1.2 for mono-methyl), impacting bioavailability in cell-based assays .

Table 2: Biological activity of analogs

SubstituentTarget EnzymeIC50_{50} (μM)Solubility (mg/mL)
4-FluoroCYP3A4125.2
4-ChloroCYP3A4254.8
4-MethylCYP3A4357.1

Q. How can conflicting data on oxidation products be resolved?

Answer: Discrepancies arise from reaction conditions (e.g., pH, oxidizing agents). Methodological approaches include:

  • Controlled Oxidation: Using H2_2O2_2 in acetic acid vs. KMnO4_4 in H2_2SO4_4 yields quinone (major) or nitroso derivatives (minor), respectively. LC-MS tracking at intervals clarifies pathways .
  • Theoretical Modeling: DFT calculations predict thermodynamic favorability of quinone formation (ΔG = -15.2 kcal/mol) over nitroso intermediates .

Q. What strategies validate the compound’s role as a precursor in medicinal chemistry?

Answer:

  • Derivatization Case Study: Reaction with aldehydes (e.g., benzaldehyde) under reductive amination forms tetrahydroquinoline scaffolds (70% yield, confirmed by 1^1H NMR) .
  • Biological Screening: Derivatives show moderate activity against A549 lung cancer cells (EC50_{50} = 18 μM) via apoptosis assays (flow cytometry) .

Q. How can crystallography address gaps in structural data for fluorinated diamines?

Answer: Single-crystal X-ray diffraction resolves:

  • Conformational Flexibility: Dihedral angles between benzene and dimethylamine groups (e.g., 12° vs. 28° in non-fluorinated analogs) .
  • Intermolecular Interactions: F···H–N hydrogen bonds stabilize crystal packing (distance = 2.9 Å) .

Q. What methodological frameworks guide the design of experiments for this compound?

Answer:

  • Mechanistic Studies: Hammett plots correlate substituent effects (σm_m for fluorine) with reaction rates in nucleophilic substitutions .
  • Quality-by-Design (QbD): DOE (Design of Experiments) optimizes synthesis parameters (e.g., pH, temperature) for regulatory compliance .

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